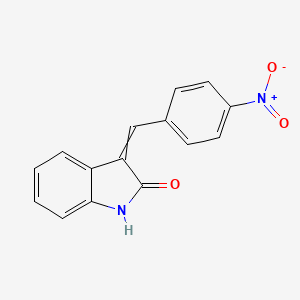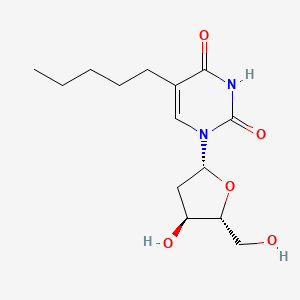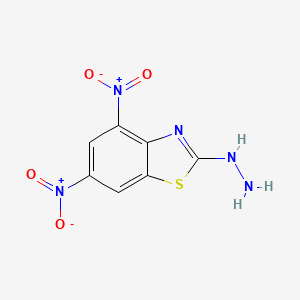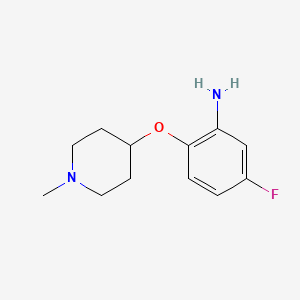
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Chlorination: The aromatic ring is chlorinated using a chlorinating agent like thionyl chloride (SOCl2).
Esterification: The carboxylic acid group is esterified using methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-Tert-butoxycarbonylamino-4-chloro-benzoic acid.
Deprotection: 4-Chloro-benzoic acid methyl ester.
Aplicaciones Científicas De Investigación
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate involves its ability to act as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butoxycarbonylamino-4-chloronicotinic acid
- 2-Tert-butoxycarbonylamino-4-methylphenylboronic acid pinacol ester
Uniqueness
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. Its Boc protecting group is particularly useful for protecting amines, making it a valuable intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C13H16ClNO4 |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
DETWLLNYSWQPSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl[4-chloro-2-({2-methyl-5-[(methylsulfonyl)amino]phenyl}ethynyl)phenoxy]acetate](/img/structure/B8641028.png)




